methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate
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Overview
Description
Methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound with a unique structure that includes a pyrazole ring, a methoxyphenyl group, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the methoxyphenyl group and the tetrahydrofuran moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. Optimization of reaction parameters and the use of environmentally friendly solvents and reagents are also considered to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems.
Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- Methyl [(4Z)-1-(4-hydroxyphenyl)-5-oxo-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate
- Methyl [(4Z)-1-(4-chlorophenyl)-5-oxo-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate
Uniqueness
Methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of the pyrazole ring, methoxyphenyl group, and tetrahydrofuran moiety also contributes to its distinct properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H25N3O5 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
methyl 2-[2-(4-methoxyphenyl)-4-[C-methyl-N-(oxolan-2-ylmethyl)carbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C20H25N3O5/c1-13(21-12-16-5-4-10-28-16)19-17(11-18(24)27-3)22-23(20(19)25)14-6-8-15(26-2)9-7-14/h6-9,16,22H,4-5,10-12H2,1-3H3 |
InChI Key |
GAMPAGLLDTZIBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC1CCCO1)C2=C(NN(C2=O)C3=CC=C(C=C3)OC)CC(=O)OC |
Origin of Product |
United States |
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